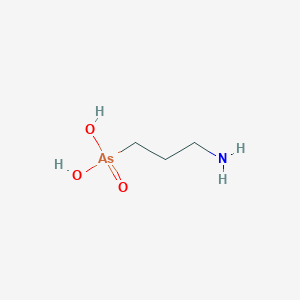
1-(2-Phenyloxiran-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenyloxiran-2-yl)ethanone is an organic compound with the molecular formula C10H10O2. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is characterized by the presence of a phenyl group and an acetyl group attached to the oxirane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Phenyloxiran-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of styrene oxide with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via the formation of an intermediate, which then cyclizes to form the oxirane ring .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. Catalysts such as Lewis acids or bases may be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenyloxiran-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Phenylacetic acid or acetophenone.
Reduction: 2-Phenyl-1,2-ethanediol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Phenyloxiran-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Phenyloxiran-2-yl)ethanone involves the reactivity of the oxirane ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The phenyl and acetyl groups can influence the reactivity and selectivity of these reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-butanol: Similar in structure but with a different functional group.
2-Phenyl-1,2-ethanediol: A reduction product of 1-(2-Phenyloxiran-2-yl)ethanone.
2,3-Diphenyloxirane: Another member of the oxirane family with two phenyl groups
Uniqueness
This compound is unique due to the presence of both a phenyl and an acetyl group, which impart distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications that are not possible with other similar compounds .
Properties
CAS No. |
154881-54-6 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
1-(2-phenyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C10H10O2/c1-8(11)10(7-12-10)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI Key |
BBIGGMLHFLDZMF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CO1)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C1(CO1)C2=CC=CC=C2 |
Synonyms |
Ethanone, 1-(2-phenyloxiranyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


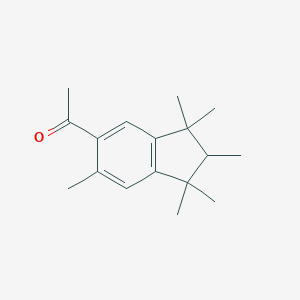
![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)


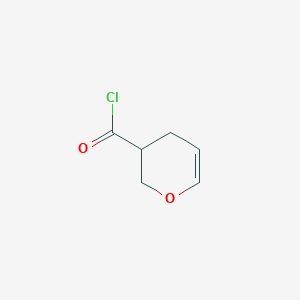
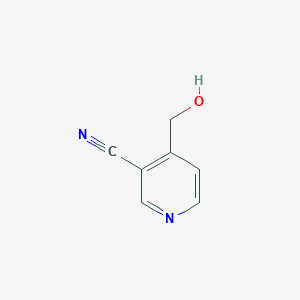
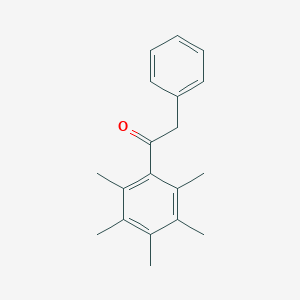
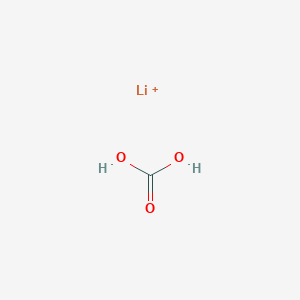
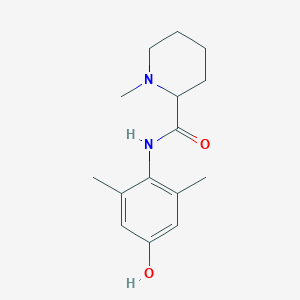
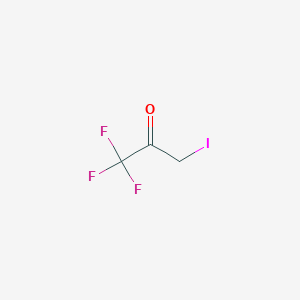
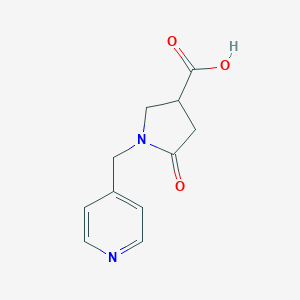
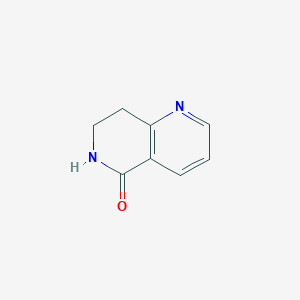
![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane](/img/structure/B117688.png)
